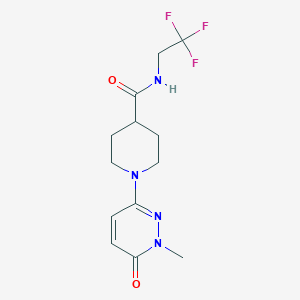

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Description

This compound features a pyridazinone ring (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl) linked to a piperidine-4-carboxamide scaffold substituted with a 2,2,2-trifluoroethyl group. Pyridazinones are nitrogen-containing heterocycles known for diverse bioactivities, including kinase inhibition and cardiovascular effects .

Properties

IUPAC Name |

1-(1-methyl-6-oxopyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N4O2/c1-19-11(21)3-2-10(18-19)20-6-4-9(5-7-20)12(22)17-8-13(14,15)16/h2-3,9H,4-8H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKQGWCBOIWZAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of F6259-1250, also known as OP-1250, is the estrogen receptor (ER) . The ER is a key driver of approximately 70% of breast cancers.

Mode of Action

OP-1250 is a complete estrogen receptor antagonist (CERAN) and a selective estrogen receptor degrader (SERD) . It blocks both the AF1 and AF2 transcriptional activation domains of the ER. This means that it completely blocks estrogen-induced transcriptional activity.

Biochemical Pathways

The ER regulates the expression of hundreds of target genes, many of which are involved in cell-cycle progression and cellular growth. By blocking the ER, OP-1250 prevents the transcription of these genes, thereby inhibiting cancer cell proliferation.

Pharmacokinetics

OP-1250 has shown highly attractive pharmacokinetics supporting once-daily dosing. It has superior pharmacokinetic properties relative to fulvestrant, including oral bioavailability and brain penetrance.

Result of Action

In clinical trials, OP-1250 has demonstrated clear evidence of anti-tumor activity. It has shown robust anti-tumor activity, including three partial responses (two confirmed and one unconfirmed) and up to 100% target lesion reduction, observed in a heavily pretreated patient population.

Action Environment

The efficacy of OP-1250 can be influenced by prior treatments. For example, 83% of patients in a trial had received prior endocrine therapy for advanced disease, and 69% had received prior treatment with CDK4/6 inhibitors for advanced disease. Despite this, OP-1250 was still able to demonstrate efficacy, suggesting that it can overcome resistance to these treatments.

Biological Activity

The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a member of the piperidine family, notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

This compound features a complex structure with various functional groups that contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 375.47 g/mol. The presence of the trifluoroethyl group is particularly significant as it can influence the compound's lipophilicity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Below are key findings from various studies:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance:

- In vitro studies demonstrated that compounds with similar structures showed significant activity against various human pathogenic microorganisms, including bacteria and fungi. The presence of electron-withdrawing groups enhanced this activity compared to electron-donating groups .

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent:

- A study on structurally related compounds indicated robust antitumor activity through inhibition of specific enzymes involved in cancer progression. For example, modifications to the piperidine ring resulted in improved potency against cancer cell lines .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation or survival in cancer cells. For example, it has been shown to affect EZH2 activity, which is involved in histone methylation and gene silencing in tumors .

- Protein Binding : Computational studies suggest that this compound can bind to specific proteins, altering their function and impacting cellular pathways related to growth and apoptosis.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity and potential therapeutic applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to two 1,4-dihydropyridine (DHP) derivatives, AZ331 and AZ257 (Fig. 1 in ), which share a carboxamide backbone but differ in core heterocycles and substituents:

Key Observations:

Heterocyclic Core: The pyridazinone ring in the target compound introduces two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to the single nitrogen in DHPs. This may improve selectivity for targets requiring polar interactions.

Lipophilicity : AZ257’s bromophenyl group likely confers higher membrane permeability than the target compound’s trifluoroethyl group, though the latter may reduce off-target interactions due to steric bulk.

Research Findings and Implications

Pharmacological Insights from Structural Analogs

- 1,4-Dihydropyridines (DHPs) : AZ331 and AZ257 are structurally optimized for calcium channel modulation, a hallmark of DHPs like nifedipine . Their thioether and aryl substituents enhance binding to voltage-gated channels.

Hypothetical Advantages of the Target Compound:

- Metabolic Stability : The trifluoroethyl group may reduce CYP450-mediated metabolism compared to DHPs with methoxy/bromo groups.

- Selectivity: The pyridazinone-piperidine scaffold could avoid off-target effects common in DHPs (e.g., vasodilation-induced edema).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.